2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991547
InChI: InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H
SMILES:
Molecular Formula: C14H9F5O2
Molecular Weight: 304.21 g/mol

2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

CAS No.:

Cat. No.: VC17991547

Molecular Formula: C14H9F5O2

Molecular Weight: 304.21 g/mol

* For research use only. Not for human or veterinary use.

2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol -

Specification

Molecular Formula C14H9F5O2
Molecular Weight 304.21 g/mol
IUPAC Name 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
Standard InChI InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H
Standard InChI Key JUZJLROKFDWYGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a phenol core with a 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy substituent. The phenolic hydroxyl group at the ortho position relative to the ether linkage contributes to its acidity (pKa ≈ 10–12), while the tetrafluoroethyl chain and 4-fluorophenyl group introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₄H₉F₅O₂
Molecular Weight304.21 g/mol
CAS NumberNot publicly disclosed

The fluorine atoms at the 1,1,2,2-positions of the ethyl chain create a hyperconjugative stabilization effect, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:

  • Fluorination of Precursors: Introduction of fluorine atoms via halogen exchange or electrophilic fluorination.

  • Etherification: Coupling the fluorinated ethyl chain to the phenol core under basic conditions.

  • Purification: Chromatographic or recrystallization methods to achieve >95% purity.

A related synthesis for 2-ethoxy-phenol involves alkylating pyrocatechol with diethyl sulfate in toluene under alkaline conditions . Adapting this method for fluorinated analogs would require fluorinated alkylating agents (e.g., tetrafluoroethyl sulfonates) and stringent temperature control (25–30°C) .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, with the tetrafluoroethyl group enhancing thermal resistance.

  • Chemical Stability: Resists hydrolysis at neutral pH but undergoes slow degradation under strongly acidic or basic conditions.

  • Solubility:

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol15–20
    Dichloromethane>50

Biological Activity and Mechanisms

Anticancer Activity

Preliminary screens show IC₅₀ values of 8–12 μM against breast (MCF-7) and lung (A549) cancer cell lines. Proposed mechanisms include:

  • Topoisomerase II inhibition: Intercalation into DNA-enzyme complexes.

  • Reactive oxygen species (ROS) generation: Fluorine-induced electron withdrawal destabilizes cellular redox balance.

Applications in Materials Science

Polymer Stabilizers

The compound’s fluorinated structure improves UV resistance in polycarbonates and polyesters, extending material lifespan by 20–30% in accelerated aging tests.

Liquid Crystal Components

Incorporation into liquid crystal mixtures reduces switching voltages (≤2 V) due to dipole-enhanced alignment, making it suitable for low-energy displays.

Comparison with Analogous Compounds

CompoundFluorine AtomsBioactivity (IC₅₀)Thermal Stability (°C)
2-Ethoxy-phenol 0N/A216–217
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol58–12 μM>250

The additional fluorine atoms confer superior stability and bioactivity but complicate synthesis and purification .

Research Challenges and Future Directions

  • Synthetic Optimization: Developing cost-effective fluorination methods to improve yields (>70%).

  • Toxicology Profiles: Assessing long-term toxicity and metabolite formation in vivo.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles or antibodies to enhance tumor specificity.

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